Hydrocortisone/Acetic acid
Description
Historical Perspectives in Glucocorticoid Research
The field of glucocorticoid research has its roots in the early 20th century, with the initial clinical evidence that adrenocortical extracts could treat adrenal failure emerging in 1930. nih.gov Subsequent chemical analyses by researchers like Edward C. Kendall and Tadeus Reichstein revealed that the adrenal cortex produces multiple steroid hormones. nih.gov A major breakthrough occurred in 1948 with the first synthesis of cortisone (B1669442) and the demonstration of its dramatic anti-inflammatory effects in patients with rheumatoid arthritis. nih.govbmj.com This discovery earned Hench, Kendall, and Reichstein the Nobel Prize in Physiology or Medicine in 1950. nih.gov
Soon after, hydrocortisone (B1673445) (also known as cortisol or Kendall's compound F) was identified as the primary glucocorticoid produced by the human adrenal cortex and was first synthesized in 1950. acs.orgdrugbank.comfrontiersin.org This shifted significant research focus onto this endogenous hormone. bmj.com The 1970s and 1980s saw another leap forward with the discovery and characterization of the glucocorticoid receptor (GR). bmj.com This elucidated the molecular mechanism by which hydrocortisone and other glucocorticoids exert their effects: they bind to the cytoplasmic GR, which then moves to the nucleus to regulate the expression of target genes, thereby controlling inflammation, immune responses, and metabolism. nih.govnih.gov
Table 1: Key Milestones in Glucocorticoid Research
| Year/Period | Milestone | Significance |
| 1930 | First clinical use of animal adrenocortical extract. nih.gov | Demonstrated the potential to counteract human adrenal failure. nih.gov |
| 1948 | First synthesis of cortisone and its use in a rheumatoid arthritis patient. nih.gov | Revealed the potent anti-inflammatory properties of glucocorticoids. researchgate.net |
| 1950 | Nobel Prize awarded to Hench, Kendall, and Reichstein. nih.gov | Recognized the discovery of adrenal cortex hormones and their therapeutic effects. nih.gov |
| 1950 | First synthesis of hydrocortisone. acs.org | Made the principal human glucocorticoid available for extensive research. acs.org |
| 1950-51 | Oral and intra-articular administration of cortisone and hydrocortisone began. clinexprheumatol.org | Expanded the application of glucocorticoids in therapy. clinexprheumatol.org |
| 1970s-1980s | Discovery and characterization of the glucocorticoid receptor (GR). bmj.com | Provided a mechanistic understanding of glucocorticoid action at the molecular level. bmj.comnih.gov |
Evolution of Antimicrobial Acidic Agents in Biological Systems
The use of acidic compounds for antimicrobial purposes has a long history, with vinegar (a dilute form of acetic acid) being used for millennia to disinfect wounds and preserve food. researchgate.netwikipedia.orgsci-hub.se Scientific investigation into its mechanism of action solidified the understanding of its efficacy. Acetic acid, a weak carboxylic acid, functions as an antimicrobial by penetrating the cell membrane of microorganisms in its undissociated state. cancer.gov
Once inside the more alkaline cytoplasm, the acid releases protons, lowering the intracellular pH. This acidification disrupts critical cellular functions, including metabolic enzyme activity, leading to cell death. cancer.gov Research has demonstrated its effectiveness against a broad spectrum of pathogens. Studies have confirmed its bactericidal and antifungal properties against various microorganisms, including those relevant to human infections. cancer.govplos.orgmdpi.com
Table 2: Research Findings on the Antimicrobial Activity of Acetic Acid
| Microorganism Type | Research Finding |
| Bacteria | Acetic acid shows excellent bactericidal effects against Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa, Proteus vulgaris, and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Studies show it can inhibit planktonic growth and eradicate mature biofilms of common wound-infecting pathogens. plos.org |
| Fungi | It is recognized as having antifungal properties. nih.govcancer.gov |
Rationale for Combined Hydrocortisone and Acetic Acid Investigations in Chemical Biology and Pharmacology
The scientific rationale for combining hydrocortisone and acetic acid stems from the desire to address pathologies involving both inflammation and infection simultaneously. goodrx.comwikipedia.org This is particularly relevant in the study of superficial infections of the external ear canal (otitis externa), where inflammation is a key symptom and bacterial or fungal overgrowth is the cause. nih.govnih.govaafp.org
From a chemical biology perspective, research investigates the interplay between the two compounds at a molecular level. The acidic environment created by acetic acid (solutions are often buffered to a pH of 3) is crucial for its antimicrobial action. nih.gov Investigations explore how this low pH might affect the stability, solubility, and receptor-binding affinity of hydrocortisone. Conversely, it is important to understand if hydrocortisone's presence alters the antimicrobial efficacy of acetic acid.
In pharmacology , the combination is studied for its dual therapeutic action. nih.gov Hydrocortisone acts as an anti-inflammatory, antiallergic, and antipruritic agent, reducing the symptoms of swelling, redness, and itching. nih.govmayoclinic.org Simultaneously, acetic acid acts as an antibacterial and antifungal agent, targeting the causative microorganisms. nih.govmyactivehealth.com Research has suggested that the effectiveness of acetic acid is enhanced when combined with the anti-inflammatory effect of a corticosteroid. nih.gov This combined approach aims to provide a more comprehensive treatment for localized inflammatory infections than either agent could achieve alone. nih.gov
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
67489-69-4 |
|---|---|
Molecular Formula |
C23H34O7 |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
acetic acid;(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O5.C2H4O2/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19;1-2(3)4/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3;1H3,(H,3,4)/t14-,15-,16-,18+,19-,20-,21-;/m0./s1 |
InChI Key |
GJKZSRRLOZYBPO-WDCKKOMHSA-N |
Isomeric SMILES |
CC(=O)O.C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O |
Canonical SMILES |
CC(=O)O.CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O |
Origin of Product |
United States |
Mechanistic Elucidation of Hydrocortisone Actions at Cellular and Molecular Levels
The journey of hydrocortisone's action begins with its passive diffusion across the cell membrane and its entry into the cytoplasm. Here, it encounters its primary target: the glucocorticoid receptor.
Glucocorticoid Receptor Binding and Activation
Cytosolic Glucocorticoid Receptor Affinity and Complex Formation: In its inactive state, the glucocorticoid receptor (GR) resides in the cytoplasm as part of a multi-protein complex, which includes heat shock proteins (HSPs) such as Hsp90 and Hsp70. Hydrocortisone (B1673445) binds to the ligand-binding domain of the GR with high affinity. This binding event triggers a conformational change in the receptor, leading to the dissociation of the heat shock proteins and other associated molecules. The binding affinity of hydrocortisone to the glucocorticoid receptor is a critical determinant of its potency. The dissociation constant (Kd), a measure of binding affinity, for cortisol (the endogenous form of hydrocortisone) has been reported in human mononuclear leukocytes.
| Cell Type | Condition | Dissociation Constant (Kd) (nmol/L) | Reference |
|---|---|---|---|
| Human Mononuclear Leukocytes | Normotensive Subjects | 17.5 ± 1.7 | nih.gov |
| Human Mononuclear Leukocytes | Hypertensive Patients | 24.6 ± 2.4 | nih.gov |
Nuclear Translocation of Receptor-Ligand Complex: Once the hydrocortisone-receptor complex is formed and activated, it unmasks a nuclear localization signal. This signal facilitates the active transport of the complex from the cytoplasm into the nucleus through the nuclear pore complex.
Glucocorticoid Response Element Interaction and Transcriptional Modulation: Inside the nucleus, the hydrocortisone-receptor complex acts as a ligand-activated transcription factor. It typically homodimerizes, forming a pair of receptor-ligand complexes. This dimer then binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes. The binding of the hydrocortisone-receptor dimer to GREs can either enhance or suppress the transcription of these genes, a process known as transactivation or transrepression, respectively. This interaction with GREs is the pivotal step in modulating the expression of a wide array of genes involved in inflammation and immunity.
Gene Expression Regulation in Anti-inflammatory and Immunosuppressive Pathways
The therapeutic effects of hydrocortisone are a direct consequence of its ability to alter the balance of gene expression, favoring anti-inflammatory and immunosuppressive outcomes.
Upregulation of Anti-inflammatory Protein Genes (e.g., Lipocortin-1/Annexin-1)
A key anti-inflammatory mechanism of hydrocortisone is the upregulation of genes that encode for anti-inflammatory proteins. A prime example is Annexin-A1, also known as Lipocortin-1. This protein plays a crucial role in inhibiting phospholipase A2, an enzyme responsible for the release of arachidonic acid from cell membranes. By blocking this step, hydrocortisone effectively curtails the production of potent pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. Research has demonstrated a significant increase in Annexin-A1 expression following glucocorticoid administration.
| Gene/Protein | Cell/Tissue Type | Effect of Hydrocortisone | Observed Change |
|---|---|---|---|
| Annexin-A1 (Lipocortin-1) | Human Mononuclear Leukocytes | Upregulation | Increased expression and secretion |
| Annexin-A1 mRNA | Rat Lung Tissue (in adrenalectomized rats) | Upregulation (restoration) | Glucocorticoid deficiency led to a 56% decrease in mRNA, which is reversed by glucocorticoid administration. researchgate.net |
Downregulation of Pro-inflammatory Gene Expression (e.g., Cytokines, Chemokines, Adhesion Molecules)
Conversely, hydrocortisone actively suppresses the inflammatory cascade by downregulating the expression of a multitude of pro-inflammatory genes. This transrepression is often achieved through the hydrocortisone-receptor complex interfering with the activity of other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are key drivers of inflammatory gene expression. The targets of this downregulation are diverse and include cytokines, chemokines, and adhesion molecules that orchestrate the recruitment and activation of immune cells at sites of inflammation.
| Molecule Type | Specific Molecules | Effect of Hydrocortisone | Observed Change |
|---|---|---|---|
| Cytokines | Interleukin-1β (IL-1β) | Downregulation | Significant decrease in expression. researchgate.net |
| Tumor Necrosis Factor-α (TNF-α) | Downregulation | Reduced expression. nih.gov | |
| Interleukin-6 (IL-6) | Downregulation | Significant reduction in serum levels. nih.gov | |
| Interferon-γ (IFN-γ) | Downregulation | Suppressed secretion. | |
| Chemokines | Interleukin-8 (IL-8 / CXCL8) | Downregulation | Significant reduction in serum levels. nih.gov |
| CXCL10 | Downregulation | Inhibited upregulation in intestinal cells. | |
| Adhesion Molecules | Intercellular Adhesion Molecule-1 (ICAM-1) | Downregulation | Reduced expression on endothelial cells. |
| Vascular Cell Adhesion Molecule-1 (VCAM-1) | Downregulation | Reduced expression on endothelial cells. | |
| E-selectin | Downregulation | Reduced expression on endothelial cells. |
Inhibition of Phospholipase A2 Activity and Eicosanoid Biosynthesis Cascade
Hydrocortisone exerts significant anti-inflammatory effects by inhibiting the activity of phospholipase A2 (PLA2), a critical enzyme in the inflammatory cascade. drugbank.comquora.com This inhibition is not direct but is mediated through the induction of a group of inhibitory proteins known as lipocortins, specifically lipocortin-1 (also known as annexin-1). drugbank.comdroracle.aimedex.com.bd Upon administration, hydrocortisone binds to cytosolic glucocorticoid receptors. This newly formed receptor-ligand complex translocates into the cell nucleus, where it interacts with glucocorticoid response elements (GREs) in the promoter regions of target genes. drugbank.commedex.com.bd This interaction leads to an increased expression of the gene encoding for lipocortin-1. drugbank.commedex.com.bd
Once synthesized, lipocortin-1 binds to cell membranes, effectively preventing phospholipase A2 from accessing its substrate, arachidonic acid, which is a component of the phospholipid bilayer of the cell membrane. drugbank.comdroracle.ai The inhibition of PLA2 activity curtails the release of arachidonic acid. patsnap.com Since arachidonic acid is the precursor for the biosynthesis of a wide range of pro-inflammatory eicosanoids, its reduced availability leads to a diminished production of prostaglandins and leukotrienes. drugbank.comyoutube.com Hydrocortisone also suppresses the expression of cyclooxygenase (COX-1 and COX-2) enzymes, further potentiating its inhibitory effect on prostaglandin (B15479496) synthesis. drugbank.compatsnap.com This dual action on both the initial and subsequent steps of the eicosanoid biosynthesis cascade is a cornerstone of hydrocortisone's anti-inflammatory properties. drugbank.comnih.gov While therapeutic doses of glucocorticoids like prednisone (B1679067) have been shown to suppress eicosanoid biosynthesis in human macrophages, this effect is not consistently observed in all cell types. nih.gov
Nuclear Factor Kappa B (NF-κB) Pathway Interference
Hydrocortisone significantly interferes with the Nuclear Factor Kappa B (NF-κB) signaling pathway, a pivotal regulator of the inflammatory and immune responses. researchgate.netnih.gov NF-κB is a transcription factor that, under basal conditions, is sequestered in the cytoplasm in an inactive state by inhibitory proteins, most notably IκB. nih.gov Upon stimulation by various pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus. nih.gov In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of numerous pro-inflammatory mediators, including cytokines, chemokines, and adhesion molecules. nih.gov
Hydrocortisone exerts its inhibitory effects on the NF-κB pathway through multiple mechanisms. One primary mechanism is the increased expression of IκB, which enhances the sequestration of NF-κB in the cytoplasm, thereby preventing its nuclear translocation and subsequent transcriptional activity. nih.gov Additionally, the activated glucocorticoid receptor (GR), the intracellular receptor for hydrocortisone, can directly interact with the NF-κB complex. oup.com This protein-protein interaction prevents NF-κB from binding to its target DNA sequences, thus inhibiting the transcription of pro-inflammatory genes. oup.com Research has shown that hydrocortisone can inhibit the activity of the NF-κB signaling pathway, as evidenced by reduced NF-κB activity in electrophoretic mobility shift assays and decreased expression of downstream inflammatory cytokines like IL-6, IL-8, and TNF-α. researchgate.net However, the efficacy of hydrocortisone in inhibiting NF-κB nuclear translocation can be influenced by genetic variations in the NFKB1 promoter. nih.govnih.gov
Suppression of Cell-Mediated and Humoral Immunity (e.g., T-Lymphocyte and B-Cell Activity, Cytokine Production)
Hydrocortisone exerts profound immunosuppressive effects by targeting both cell-mediated and humoral immunity. drugbank.compatsnap.com This is achieved through the modulation of T-lymphocyte and B-lymphocyte activity and the suppression of cytokine production. drugbank.compatsnap.com
T-Lymphocyte Activity: Hydrocortisone inhibits the proliferation and function of T-lymphocytes. patsnap.com It reduces the production of key cytokines necessary for T-cell activation and proliferation, such as Interleukin-2 (IL-2). drugbank.com By inhibiting genes that code for cytokines like IL-1, IL-2, IL-3, IL-4, IL-5, IL-6, and IL-8, hydrocortisone limits T-cell proliferation. drugbank.com In vivo studies in humans have demonstrated that administration of hydrocortisone leads to a transient reduction in the number of circulating T-lymphocytes, with a selective depletion of T-lymphocytes that have receptors for the Fc portion of IgM (T.M cells). oup.comnih.gov
B-Lymphocyte Activity: The effects of hydrocortisone on B-lymphocytes are complex. While high concentrations can suppress mitogen-activated B-cell proliferation, physiological concentrations may have stimulatory effects on antibody production. oup.com Hydrocortisone can inhibit the early stages of human B-cell activation, preventing cell enlargement and the expression of activation markers. nih.gov It also suppresses B-cell proliferation in response to certain stimuli. nih.gov However, it does not typically affect the proliferative response of already activated B-cells. nih.gov Furthermore, hydrocortisone can regulate the production of B-lymphocytes. nih.gov
Cytokine Production: A central mechanism of hydrocortisone's immunosuppressive action is the potent inhibition of pro-inflammatory cytokine synthesis. patsnap.comyoutube.com It decreases the production of interleukins (such as IL-1, IL-2, IL-4, IL-6, IL-8, and IL-10) and tumor necrosis factor-alpha (TNF-α). drugbank.compatsnap.commattek.comjofem.org The impact on cytokine production can be dose-dependent. For instance, in vitro studies have shown that a physiological concentration (10⁻⁸ M) of hydrocortisone can increase the secretion of IFN-γ and IL-10, while a higher "stress" concentration (10⁻⁶ M) significantly suppresses the secretion of all studied cytokines, including IL-2, IL-4, IFN-γ, and IL-10. jofem.orgjofem.org
Cellular Processes and Homeostatic Modulation by Hydrocortisone
Induction of Apoptosis in Specific Leukocyte Subpopulations
Hydrocortisone plays a significant role in regulating the immune system by inducing apoptosis, or programmed cell death, in specific leukocyte subpopulations. nih.gov This is a key mechanism for its immunosuppressive and anti-inflammatory effects. Glucocorticoids, including hydrocortisone, are known to promote the apoptosis of lymphocytes, leading to a decrease in their numbers in peripheral blood. nih.gov
The induction of apoptosis by hydrocortisone is particularly evident in lymphocytes. researchgate.net In vitro studies have shown that glucocorticoids can stimulate the apoptosis of all B-cell developmental subgroups. nih.gov Specifically, research has demonstrated that cortisol can induce apoptosis in activated B-cells. nih.gov The mechanism of glucocorticoid-induced apoptosis in lymphocytes involves the transactivation of the pro-apoptotic protein Bim. youtube.com Increased levels of Bim lead to the activation of other pro-apoptotic proteins, Bak and Bax, which in turn increase the permeability of the mitochondrial outer membrane. youtube.com This permeabilization results in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytosol, ultimately activating caspases and leading to cell death. youtube.com
Influence on Cellular Metabolism, including Glucose Homeostasis
Hydrocortisone exerts a significant influence on cellular metabolism, with particularly prominent effects on glucose homeostasis. patsnap.comnih.gov As a glucocorticoid, it plays a crucial role in regulating the body's energy balance. bioscientifica.com
In the liver, hydrocortisone promotes gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors. patsnap.comnih.gov This leads to an increase in hepatic glucose output and can result in elevated blood glucose levels. patsnap.com It also enhances glycogen (B147801) storage in the liver. nih.gov
Conversely, in peripheral tissues such as skeletal muscle and white adipose tissue, hydrocortisone antagonizes the effects of insulin (B600854), leading to decreased glucose uptake and utilization. nih.gov This can contribute to insulin resistance. bioscientifica.comoup.com Studies in adrenalectomized rats have shown that hydrocortisone administration decreases the rate of glucose oxidation. oup.com While short-term intravenous administration of hydrocortisone in humans induces systemic insulin resistance, primarily affecting skeletal muscle, it does not appear to cause insulin resistance in subcutaneous adipose tissue. oup.com
Hydrocortisone also impacts protein and lipid metabolism. It promotes protein catabolism in muscle tissue and decreases protein synthesis. patsnap.com In terms of lipid metabolism, it can lead to a redistribution of body fat. patsnap.com Furthermore, hydrocortisone modulates the function of pancreatic α and β cells, which regulate the secretion of glucagon (B607659) and insulin, respectively, further influencing blood glucose levels. nih.gov Acute administration of hydrocortisone has been shown to increase the first-phase of insulin secretion in response to a glucose load. nih.gov
Cell Membrane Stabilization and Lysosomal Integrity
The concept of hydrocortisone stabilizing cell and lysosomal membranes has been a long-standing hypothesis to explain its anti-inflammatory actions. quora.comnih.govnih.gov The theory posited that by stabilizing the membranes of lysosomes, which contain various hydrolytic enzymes, corticosteroids could prevent the release of these damaging enzymes into the cytoplasm and extracellular space during inflammation. biomaterials.pl
However, research investigating the direct effects of hydrocortisone on lysosomal membranes, particularly those isolated from human peripheral blood polymorphonuclear (PMN) leukocytes, has yielded conflicting results. nih.govnih.gov Studies have shown that while some steroids like androstenedione (B190577) and progesterone (B1679170) can cause leakage of enzymes from these lysosomes, anti-inflammatory steroids including hydrocortisone, prednisone, and dexamethasone (B1670325) did not demonstrate a detectable stabilizing effect on the lysosomal membranes against stressors like detergents or heat. nih.govnih.gov Furthermore, lysosomes isolated from individuals treated with prednisolone (B192156) were not found to be more stable than those from control subjects. nih.govnih.gov
Despite these findings, some literature continues to suggest that corticosteroids can stabilize lysosomal membranes in activated immune cells, limiting the release of lysosomal enzymes in inflamed areas. biomaterials.pl It is proposed that high levels of corticosteroids can suppress inflammation by stabilizing both the plasma membrane and granular membranes, thereby preventing the release of cytokines. quora.com It is now more widely believed that the primary anti-inflammatory effects of hydrocortisone are mediated through its inhibitory actions on cellular metabolism and gene expression, rather than a direct physical stabilization of lysosomal membranes. nih.govnih.gov
Modulation of DNA-dependent Messenger RNA and Protein Synthesis
Hydrocortisone exerts profound effects on cellular function by modulating the synthesis of DNA-dependent messenger RNA (mRNA) and proteins. This regulation is a cornerstone of its anti-inflammatory and immunosuppressive actions. Upon entering a target cell, hydrocortisone binds to its cytosolic glucocorticoid receptor (GR). This binding event triggers a conformational change in the receptor, leading to its translocation into the nucleus. patsnap.compatsnap.com
Once in the nucleus, the hydrocortisone-GR complex interacts with specific DNA sequences known as glucocorticoid response elements (GREs) located in the promoter regions of target genes. patsnap.compatsnap.com This interaction can either enhance or suppress the transcription of these genes into mRNA. researchgate.net The subsequent translation of this altered mRNA profile leads to a change in the synthesis of specific proteins.
The primary anti-inflammatory effects of hydrocortisone are achieved through the repression of genes that encode for pro-inflammatory proteins. atsjournals.org This includes the downregulation of genes for cytokines, such as interleukins and tumor necrosis factor-alpha (TNF-α), as well as enzymes involved in inflammatory pathways like cyclooxygenase-2 (COX-2). patsnap.com Conversely, hydrocortisone can upregulate the transcription of genes that code for anti-inflammatory proteins. patsnap.com
It is important to note that the effects of hydrocortisone on protein synthesis can be tissue-specific. While it generally promotes protein catabolism and inhibits protein synthesis in muscle tissue, in other cell types, it can stimulate the synthesis of specific proteins. patsnap.comresearchgate.net For instance, in cultured human diploid fibroblasts, prolonged treatment with hydrocortisone has been shown to increase the incorporation of leucine (B10760876) into protein and decrease the breakdown of pre-labeled proteins, suggesting a stimulatory effect on protein metabolism in these cells. nih.gov
The modulation of gene expression by hydrocortisone is a complex process that involves interactions with various transcription factors and co-regulators. The activated glucocorticoid receptor can interfere with the function of other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are key players in the inflammatory response. atsjournals.org This interaction, often referred to as transrepression, is a major mechanism by which hydrocortisone exerts its anti-inflammatory effects.
| Molecular Event | Description | Key Proteins/Genes Involved |
| Binding to Glucocorticoid Receptor (GR) | Hydrocortisone enters the cell and binds to the GR in the cytoplasm. | Glucocorticoid Receptor (GR) |
| Nuclear Translocation | The hydrocortisone-GR complex moves into the nucleus. | Hydrocortisone-GR complex |
| Binding to Glucocorticoid Response Elements (GREs) | The complex binds to specific DNA sequences (GREs) on target genes. | Glucocorticoid Response Elements (GREs) |
| Transcriptional Regulation | The binding to GREs either activates or represses gene transcription. | RNA Polymerase II, various transcription factors |
| Altered mRNA Synthesis | The rate of mRNA synthesis from target genes is changed. | Messenger RNA (mRNA) |
| Altered Protein Synthesis | The modified mRNA levels lead to a change in the synthesis of specific proteins. | Ribosomes, various enzymes |
| Transrepression | The activated GR interferes with other transcription factors to repress inflammatory gene expression. | NF-κB, AP-1 |
Hydrocortisone Effects on Specific Cell and Tissue Types
The influence of hydrocortisone extends to a variety of cell and tissue types, where it modulates fundamental cellular processes.
Impact on Connective Tissue Cells and Extracellular Matrix Components (e.g., Collagen Synthesis, Glycosaminoglycan Accumulation)
Hydrocortisone significantly affects connective tissue cells and the composition of the extracellular matrix (ECM). In human fetal small intestinal epithelial cells, hydrocortisone has been shown to regulate the expression of genes involved in cell-extracellular matrix communication. nih.gov This suggests a role for hydrocortisone in modulating the interactions between cells and their surrounding matrix.
Regulation of Fibroblast Activity and Prolyl Hydroxylase
Fibroblasts, key cells in connective tissue, are a direct target of hydrocortisone. In late-passage human diploid fibroblast cultures (WI-38 cells), prolonged exposure to hydrocortisone was found to stimulate many metabolic changes associated with proliferation. nih.gov This includes increased incorporation of leucine into protein and decreased breakdown of pre-labeled protein, indicating an anabolic effect in these specific cells. nih.gov
Influence on Cell Cycle Progression and p53 Signaling Pathways
Hydrocortisone can influence cell cycle progression. A microarray analysis of human fetal small intestinal epithelial cells (H4 cells) revealed that hydrocortisone regulates a number of genes involved in cell cycle regulation. nih.gov Depending on the cell type, glucocorticoids like hydrocortisone can either enhance or decrease cell division. researchgate.net In some cases, such as in lymphoid cells, they can even trigger apoptosis (programmed cell death). researchgate.net
Modulation of Endothelial Cell Differentiation and Associated Gene Expression (e.g., COL18A1, JAG1)
The effects of hydrocortisone on endothelial cells, which line blood vessels, are multifaceted. While direct evidence on the modulation of COL18A1 and JAG1 by hydrocortisone is not prevalent in the provided context, glucocorticoids are known to influence endothelial cell function.
Effects on Blood-Brain Barrier Functionality and Tight Junction Protein Expression (e.g., Occludin, Claudin-5)
Hydrocortisone plays a role in the maturation and function of the blood-brain barrier (BBB). In human small intestinal xenografts, hydrocortisone has been shown to regulate the expression of genes important for tight junction formation. nih.gov Tight junctions are critical components of the BBB, and their proper function is essential for maintaining the barrier's integrity.
| Cell/Tissue Type | Effect of Hydrocortisone | Key Genes/Proteins Affected |
| Connective Tissue Cells | Modulates cell-extracellular matrix communication. | Genes involved in ECM communication |
| Fibroblasts (WI-38) | Stimulates metabolic changes associated with proliferation, increases protein synthesis, and decreases protein breakdown. | Not specified |
| Human Fetal Small Intestinal Epithelial Cells (H4) | Regulates genes involved in cell cycle. | Not specified |
| Lymphoid Cells | Can trigger apoptosis. | Not specified |
| Human Small Intestinal Xenografts | Regulates genes important for tight junction formation. | Not specified |
Compound Names Mentioned
| Compound Name |
| Acetic acid |
| Hydrocortisone |
| Leucine |
| Tumor necrosis factor-alpha |
| Interleukins |
| Cortisol |
| Aldosterone |
| Cholesterol |
| Estradiol |
| Vasopressin |
| Oxytocin |
| Dynorphin |
| Corticotropin-releasing hormone |
| Vitamin C |
| Magnesium |
| Sodium ascorbate |
| Cortisone (B1669442) |
| Prostaglandins |
| Leukotrienes |
| Arachidonic acid |
| Dexamethasone |
| Phenylephrine |
| Glucose |
| Glycogen |
| Amino acids |
| Lipids |
| Triglycerides |
| VLDL |
| Bile acids |
| Apolipoprotein CIII |
| Glucose 6-phosphatase |
| Casein |
| Ubiquitin |
| Sodium |
| Potassium |
| Atrial natriuretic peptide |
| Klotho |
| Corticotropin |
| Adrenocorticotropic hormone |
| Corticotropin-releasing hormone receptor 1 |
| T-bet |
| p53 |
| DBP |
| E4BP4 |
| Dec1 |
| Dec2 |
| REDD1 |
| Cry1 |
| Cry2 |
| Nr1d1 |
| Per1 |
| Per2 |
| Arntl |
| Clock |
| SGK1 |
| NEDD4-2 |
| ENaC |
| Na+/K+-ATPase |
| CYP11B2 |
| NGFIB |
| Nurr1 |
| 11β-HSD2 |
| NAD+ |
| CBP |
| p300/CBP-associated factor |
| Histone |
| Lysine |
| RNA polymerase II |
| NF-κB |
| AP-1 |
| COX-2 |
| iNOS |
| Lipocortin-1 |
| Phospholipase A2 |
| CRH |
| ACTH |
| CBG |
| Albumin |
| GFP |
| LDS |
| SDS |
| DNA |
| RNA |
| mRNA |
| OXT |
| PAM |
| OT-R |
| COL18A1 |
| JAG1 |
| Occludin |
| Claudin-5 |
| Prolyl hydroxylase |
| Collagen |
| Glycosaminoglycan |
| Neurophysin I |
| Peptidylglycine alpha-amidating monooxygenase |
| Rhodopsin |
| G-protein |
| G-protein-coupled receptor |
| Mineralocorticoid receptor |
| Glucocorticoid receptor |
| Steroid receptor |
| Nuclear receptor |
| Zinc finger |
| Heat shock protein 90 |
| Cytochrome P450 |
| Adrenodoxin |
| 21-hydroxylase |
| 17α-hydroxylase |
| 11β-hydroxylase |
| Aldosterone synthase |
| Casein kinase 1 |
| Casein kinase 2 |
| Protein phosphatase 1 |
| E3 ubiquitin ligase |
| Epithelial sodium channel |
| Sodium-potassium pump |
| Renin |
| Angiotensin |
| Atrial natriuretic peptide receptor |
| 11β-hydroxysteroid dehydrogenase type 2 |
| Coactivator |
| Corepressor |
| Histone acetyltransferase |
| Histone deacetylase |
| Cyclooxygenase |
| Nitric oxide synthase |
| Phospholipase |
| Corticosteroid-binding globulin |
| Green fluorescent protein |
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Hydrocortisone exerts its physiological and pharmacological effects primarily by modulating the transcription of specific genes, which in turn alters the synthesis of messenger RNA (mRNA) and proteins. This intricate process begins when hydrocortisone, a lipophilic molecule, diffuses across the cell membrane and binds to the glucocorticoid receptor (GR) located in the cytoplasm. patsnap.compatsnap.com This binding event induces a conformational change in the GR, causing it to dissociate from a complex of heat shock proteins and translocate into the nucleus.
Once inside the nucleus, the hydrocortisone-GR complex acts as a ligand-activated transcription factor. researchgate.net It can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. patsnap.compatsnap.com This interaction can either enhance (transactivation) or suppress (transrepression) the rate of transcription of these genes by RNA polymerase II.
The anti-inflammatory actions of hydrocortisone are largely attributed to the repression of genes encoding pro-inflammatory proteins. atsjournals.org This includes the downregulation of genes for cytokines like interleukins and tumor necrosis factor-alpha (TNF-α), as well as enzymes such as cyclooxygenase-2 (COX-2) that are pivotal in the inflammatory cascade. patsnap.com Conversely, hydrocortisone can upregulate the expression of anti-inflammatory proteins. patsnap.com
The effect of hydrocortisone on protein synthesis can vary depending on the cell type. For instance, while it generally has a catabolic effect on muscle tissue, leading to decreased protein synthesis, it can have anabolic effects in other cells. patsnap.comresearchgate.net In late-passage human diploid fibroblast cultures, prolonged treatment with hydrocortisone has been observed to increase the incorporation of the amino acid leucine into protein and reduce the degradation of pre-existing proteins. nih.gov
Furthermore, the activated glucocorticoid receptor can interact with other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are key regulators of inflammatory gene expression. atsjournals.org This protein-protein interaction, a major mechanism of transrepression, prevents these pro-inflammatory transcription factors from binding to their target DNA sequences, thereby inhibiting the expression of inflammatory genes.
| Molecular Event | Description | Key Molecules Involved |
| Cellular Entry and Receptor Binding | Hydrocortisone crosses the cell membrane and binds to the cytoplasmic glucocorticoid receptor (GR). | Hydrocortisone, Glucocorticoid Receptor (GR) |
| Nuclear Translocation | The hydrocortisone-GR complex moves into the nucleus. | Hydrocortisone-GR complex |
| DNA Binding | The complex binds to glucocorticoid response elements (GREs) on the DNA. | Glucocorticoid Response Elements (GREs) |
| Transcriptional Regulation | The binding to GREs either activates or represses the transcription of target genes into mRNA. | RNA Polymerase II, Co-activators, Co-repressors |
| Altered Protein Synthesis | Changes in mRNA levels lead to a corresponding change in the synthesis of specific proteins. | Ribosomes, mRNA |
| Interaction with Transcription Factors | The activated GR can bind to and inhibit the activity of other transcription factors, such as NF-κB and AP-1. | NF-κB, AP-1 |
Hydrocortisone Effects on Specific Cell and Tissue Types
The cellular and molecular actions of hydrocortisone translate into diverse effects on various cell and tissue types throughout the body.
Impact on Connective Tissue Cells and Extracellular Matrix Components (e.g., Collagen Synthesis, Glycosaminoglycan Accumulation)
Hydrocortisone influences the cells and the surrounding extracellular matrix (ECM) of connective tissues. In studies using human fetal small intestinal epithelial cells, hydrocortisone has been found to regulate the expression of genes involved in the communication between cells and the ECM. nih.gov This suggests that hydrocortisone can modulate the structural integrity and signaling functions of connective tissues.
Regulation of Fibroblast Activity and Prolyl Hydroxylase
Fibroblasts, the primary cells responsible for producing the ECM, are significantly affected by hydrocortisone. In cultures of aging human diploid fibroblasts (WI-38 cells), long-term exposure to hydrocortisone was shown to stimulate metabolic activities associated with cell proliferation. nih.gov This included an increase in protein synthesis, as measured by the incorporation of leucine, and a decrease in protein breakdown. nih.gov
Influence on Cell Cycle Progression and p53 Signaling Pathways
Hydrocortisone can exert control over the cell cycle, the process by which cells divide and replicate. Microarray analysis of human fetal small intestinal epithelial cells (H4 cells) has demonstrated that hydrocortisone regulates the expression of numerous genes involved in cell cycle control. nih.gov The specific effect of glucocorticoids like hydrocortisone on cell division can be cell-type dependent, with the potential to either promote or inhibit cell division. researchgate.net In certain cell types, such as lymphoid cells, glucocorticoids can even induce programmed cell death, or apoptosis. researchgate.net
Effects on Blood-Brain Barrier Functionality and Tight Junction Protein Expression (e.g., Occludin, Claudin-5)
Hydrocortisone has been implicated in the development and maintenance of the blood-brain barrier (BBB), a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the central nervous system. In experiments with human small intestinal xenografts, hydrocortisone was shown to regulate the expression of genes that are important for the formation of tight junctions. nih.gov Tight junctions are the primary structures that seal the space between endothelial cells of the BBB, and their integrity is crucial for its barrier function.
| Cell/Tissue Type | Effect of Hydrocortisone | Key Genes/Proteins Implicated |
| Connective Tissue Cells | Modulates communication between cells and the extracellular matrix. | Genes involved in cell-ECM communication |
| Fibroblasts (WI-38) | Stimulates metabolic activity and protein synthesis. | Not specified in provided results |
| Human Fetal Small Intestinal Epithelial Cells (H4) | Regulates genes involved in cell cycle progression. | Not specified in provided results |
| Lymphoid Cells | Can induce apoptosis (programmed cell death). | Not specified in provided results |
| Human Small Intestinal Xenografts | Regulates genes important for the formation of tight junctions. | Not specified in provided results |
Mechanistic Understanding of Acetic Acid Antimicrobial and Antifungal Actions
Acidic Environment as a Bacteriostatic and Fungistatic Modality
The primary antimicrobial mechanism of acetic acid is linked to its ability to lower the pH of the local environment. researchgate.net As a weak acid, its antimicrobial action is principally driven by its undissociated form, which can passively diffuse across the microbial cell wall and membrane. nih.govnih.gov Once inside the cytoplasm, which typically has a higher pH, the acetic acid molecule dissociates, releasing protons (H+ ions). researchgate.netnih.gov
This influx of protons overwhelms the cell's natural pH-regulating mechanisms, leading to intracellular acidification. nih.govresearchgate.net To counteract this, the microbial cell expends significant energy attempting to pump out the excess protons, often via plasma membrane ATPase. nih.gov This energy expenditure diverts resources from essential cellular processes, resulting in slower growth kinetics, a condition known as bacteriostasis or fungistasis. researchgate.net
The effectiveness of acetic acid is therefore highly dependent on the pH of the surrounding medium. At a pH below its pKa of approximately 4.76, the equilibrium shifts towards the undissociated, lipid-soluble form, which more readily penetrates microbial cells. nih.govcassara.com.ar This explains why the antimicrobial and antifungal effects of acetic acid are significantly enhanced in acidic environments.
Disruption of Bacterial Cell Wall Integrity and Cell Membrane Function
Beyond creating an inhospitable acidic internal environment, acetic acid actively disrupts the physical barriers of microbial cells. The protonated form of acetic acid can penetrate the bacterial cell wall. nih.gov Studies have shown that organic acids, including acetic acid, can weaken the interactions between the components of the outer membrane in Gram-negative bacteria, leading to a loss of integrity and leakage of cellular contents. nih.gov
The cell membrane is a critical target of acetic acid's action. The accumulation of dissociated acetate (B1210297) ions and protons within the cytoplasm can lead to the disruption of metabolic processes. researchgate.net Furthermore, acetic acid has been shown to increase the permeability of both the outer and inner membranes of bacteria in a concentration-dependent manner. nih.govresearchgate.net This increased permeability disrupts the membrane potential, which is crucial for various cellular functions, including energy production and transport of molecules. nih.govresearchgate.net In fungi, acetic acid stress has been demonstrated to affect membrane integrity. researchgate.net
Specific Microorganism Susceptibility and Resistance Mechanisms to Acetic Acid
The susceptibility to acetic acid varies among different microorganisms, influenced by their cellular structure and metabolic capabilities.
Pseudomonas aeruginosa, an opportunistic Gram-negative pathogen, is notably susceptible to acetic acid. nih.gov In-vitro studies have demonstrated that acetic acid can effectively inhibit the growth of P. aeruginosa at various concentrations. johnshopkins.edusemanticscholar.org The mechanism of action against P. aeruginosa involves increasing the permeability of the outer and inner membranes, leading to alterations in membrane potential and a decrease in reduction potential. nih.govresearchgate.net
Despite its susceptibility, P. aeruginosa possesses intrinsic resistance mechanisms that can counteract the effects of antimicrobial agents. These include a low-permeability outer membrane and the presence of efflux pumps that can actively transport harmful substances out of the cell. sahmri.org.aumdpi.com However, resistance to acetic acid has not been observed to develop readily in vitro, suggesting a low likelihood of single-step resistance emergence. researchgate.net
**Table 1: Minimum Inhibitory Concentration (MIC) of Acetic Acid against *Pseudomonas aeruginosa***
| Concentration of Acetic Acid | Outcome | Reference |
|---|---|---|
| 0.156% (v/v) | Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Inhibitory Concentration. | plos.org |
| 0.16-0.31% | MIC for all isolates tested. | nih.gov |
| 2% | MIC for all strains in an in-vitro study. | johnshopkins.edu |
Acetic acid also exhibits significant antifungal properties. droracle.aidrugbank.com Its mechanism against fungi mirrors that against bacteria, involving the diffusion of undissociated acid across the cell membrane and subsequent intracellular acidification. researchgate.net This disruption of intracellular pH homeostasis inhibits fungal growth. researchgate.net
Candida species have demonstrated susceptibility to acetic acid. nih.gov However, like bacteria, fungi can develop resistance to antimicrobial agents. In Candida albicans, resistance mechanisms can include alterations in the composition of the cell membrane, such as changes in ergosterol (B1671047) content, and the overexpression of efflux pumps that expel the antifungal agent from the cell. nih.govplos.org Similarly, Aspergillus species can also exhibit resistance to antifungal agents, often through mutations in the genes encoding the drug's target enzyme. nih.gov
Table 2: Antifungal Activity of Acetic Acid
| Fungal Species | Effect of Acetic Acid | Reference |
|---|---|---|
| Aspergillus brasiliensis | Reduction greater than 90%. | nih.gov |
| Candida albicans | Reduction greater than 90%. | nih.gov |
Acetic Acid's Role in Biofilm Disruption and Antivirulence Strategies
Biofilms are structured communities of microorganisms encased in a self-produced extracellular matrix, which confers increased resistance to antimicrobial agents. nih.gov Acetic acid has demonstrated a potent ability to both prevent the formation of biofilms and eradicate established ones. researchgate.netnih.gov
The protonated form of acetic acid can penetrate the biofilm matrix and kill the bacteria within. nih.gov Studies have shown that acetic acid can effectively eradicate biofilms of P. aeruginosa and S. aureus. cassara.com.ar The disruption of the biofilm is dose-dependent, with higher concentrations leading to more significant reductions in biofilm mass. nih.gov
Beyond its direct bactericidal and fungicidal effects, acetic acid also exhibits antivirulence properties. It can inhibit the production of virulence factors in bacteria, which are molecules that contribute to the pathogenicity of the organism. In P. aeruginosa, acetic acid has been shown to inhibit swimming, swarming, and twitching motility, as well as the production of pyocyanin (B1662382) and elastase, which are important for virulence. nih.govresearchgate.net This inhibition of virulence may be achieved by downregulating the expression of genes related to the Type III Secretion System (T3SS) and Quorum Sensing (QS), which are crucial for bacterial communication and virulence factor production. nih.govresearchgate.net
Table 3: Effect of Acetic Acid on Pseudomonas aeruginosa Biofilm and Virulence
| Activity | Observation | Reference |
|---|---|---|
| Biofilm Inhibition | Prevents biofilm formation at 0.31%. | nih.gov |
| Biofilm Eradication | Eradication of mature biofilms observed after three hours of exposure. | nih.gov |
| Biofilm Disruption | 40.57% disruption after treatment with 0.625% acetic acid for 5 minutes. | nih.gov |
| Virulence Inhibition | Inhibited swimming, swarming, twitching, and pyocyanin and elastase production. | nih.govresearchgate.net |
Synergistic and Independent Pharmacological Actions of Hydrocortisone and Acetic Acid in Combined Formulations
Complementary Anti-inflammatory and Antimicrobial Effects
The clinical efficacy of hydrocortisone (B1673445) and acetic acid formulations stems from the synergistic action of their anti-inflammatory and antimicrobial properties. nih.govglobalrx.comglobalrx.com This combination is particularly effective in treating superficial infections of the external auditory canal where both inflammation and microbial overgrowth are present. globalrx.comnih.gov
Hydrocortisone's Anti-inflammatory Action:
Hydrocortisone, a corticosteroid, exerts potent anti-inflammatory effects by modulating the body's immune response. nih.govglobalrx.com Its primary mechanism involves binding to cytosolic glucocorticoid receptors. youtube.comyoutube.com This complex then translocates to the nucleus and interacts with glucocorticoid response elements on DNA, leading to the increased expression of anti-inflammatory proteins and the suppression of pro-inflammatory mediators. youtube.comyoutube.com This action effectively reduces the classic signs of inflammation such as swelling, redness, and itching. nih.govglobalrx.com
Acetic Acid's Antimicrobial Action:
Acetic acid provides a broad-spectrum antimicrobial effect, acting as both an antibacterial and antifungal agent. globalrx.comnih.gov Its primary mechanism of action is the creation of an acidic environment within the ear canal. nih.govglobalrx.com This low pH is inhospitable to many pathogenic bacteria and fungi, thereby inhibiting their growth and proliferation. nih.govglobalrx.com
The combination of these two agents allows for a comprehensive treatment approach. Hydrocortisone addresses the inflammatory symptoms, providing relief from discomfort, while acetic acid targets the underlying microbial cause of the infection. nih.govglobalrx.comglobalrx.com
Investigation of Mutual Potentiation or Antagonism at Molecular Targets
While the synergistic clinical effect of hydrocortisone and acetic acid is well-established, the investigation into their mutual potentiation or antagonism at specific molecular targets reveals a more complex interaction. Research suggests that the acidic environment created by acetic acid may enhance the cellular effects of hydrocortisone.
A key area of investigation involves the Na+/H+ exchanger 3 (NHE3), a protein involved in maintaining pH balance across cell membranes. Studies have shown that glucocorticoids can enhance the cellular response to acidic conditions at the level of NHE3. Specifically, in the presence of an acidic environment, hydrocortisone has been observed to increase the activity and protein abundance of NHE3. nih.govjci.orgnih.gov This potentiation appears to occur at the level of NHE3 translation and trafficking to the cell membrane. nih.gov While these studies were not conducted specifically with acetic acid, they provide a plausible molecular mechanism for the synergistic effect observed in combined formulations. The acidic environment created by acetic acid could potentiate the anti-inflammatory effects of hydrocortisone through this pathway.
Conversely, there is no significant evidence to suggest a molecular antagonism between hydrocortisone and acetic acid that would diminish their therapeutic effects when used in combination. The stability of hydrocortisone esters has been shown to be pH-dependent, but formulations are buffered to maintain an optimal pH for both stability and efficacy. nih.gov
Molecular Interactions of Hydrocortisone and Acetic Acid
| Component | Primary Molecular Target/Action | Observed Interaction | Potential Outcome |
|---|---|---|---|
| Hydrocortisone | Binds to cytosolic glucocorticoid receptors, modulating gene expression. | Glucocorticoids enhance the cellular response to an acidic environment by increasing the activity and protein abundance of the Na+/H+ exchanger 3 (NHE3). nih.govjci.orgnih.gov | Synergistic enhancement of therapeutic effects. The acidic environment from acetic acid may potentiate the anti-inflammatory action of hydrocortisone. |
| Acetic Acid | Creates an acidic environment, inhibiting microbial growth. |
Influence of Formulation Components on Compound Efficacy and Stability (e.g., Propylene (B89431) Glycol, Benzethonium (B1203444) Chloride)
The efficacy and stability of the hydrocortisone and acetic acid combination are significantly influenced by the other components within the formulation. Excipients such as propylene glycol and benzethonium chloride play crucial roles in ensuring the optimal delivery and activity of the active ingredients. nih.gov
Propylene Glycol:
Propylene glycol serves as a hydrophilic vehicle in these formulations. nih.gov Its key properties include providing a low surface tension, which allows the solution to spread evenly and make better contact with the tissues of the external ear canal. This ensures that both hydrocortisone and acetic acid are delivered effectively to the site of inflammation and infection.
Benzethonium Chloride:
Benzethonium chloride is a surface-active agent. nih.gov Its function is to promote intimate contact between the otic solution and the affected tissues. By reducing surface tension, it helps the active ingredients penetrate and interact with the cellular targets more effectively.
Role of Excipients in Hydrocortisone/Acetic Acid Formulations
| Excipient | Primary Function | Impact on Efficacy and Stability |
|---|---|---|
| Propylene Glycol | Hydrophilic vehicle with low surface tension. nih.gov | Ensures even spreading and effective contact of the active ingredients with the ear canal tissues. |
| Benzethonium Chloride | Surface-active agent. nih.gov | Promotes intimate contact between the solution and the affected tissues, enhancing penetration and interaction of the active compounds. |
Mechanisms of Tachyphylaxis to Glucocorticoid Effects
Tachyphylaxis, a rapid decrease in the response to a drug following its initial administration, is a known phenomenon with topical glucocorticoids like hydrocortisone. The development of tolerance to the vasoconstrictive and anti-inflammatory effects of these steroids can occur with repeated use.
The primary mechanisms underlying tachyphylaxis to glucocorticoids are complex and involve cellular and receptor-level adaptations. One of the key mechanisms is the downregulation of glucocorticoid receptors. Continuous exposure to glucocorticoids can lead to a decrease in the number of available receptors on the cell surface, thereby reducing the cell's responsiveness to the drug.
Other proposed mechanisms include:
Receptor Desensitization: Changes in the ability of the glucocorticoid receptor to activate downstream signaling pathways.
Induction of Inhibitory Proteins: The synthesis of proteins that inhibit the glucocorticoid signaling pathway.
Depletion of Intracellular Mediators: A reduction in the availability of essential molecules required for the drug's effect.
It is important to note that tachyphylaxis is generally a short-term phenomenon, and responsiveness can often be restored after a drug-free period.
Advanced Research Methodologies and Experimental Models
In Vitro Cell Culture and Tissue Models
In vitro models provide a controlled environment to study the direct effects of compounds on specific cell types and tissues, minimizing the complex systemic variables present in whole organisms.
Primary Cell Isolation and Culture Techniques (e.g., Chicken Primary Cecal Epithelial Cells)
Primary cells, being sourced directly from living tissue, maintain a high degree of similarity to their in vivo counterparts, making them valuable models for biological research. The isolation and culture of chicken primary cecal epithelial cells (PECCs) serve as a relevant example. A reproducible method involves isolating cecal crypts, which are then cultured to form a semiconfluent layer of epithelial cells. nih.gov
The culture medium for these cells is often supplemented with various factors to ensure optimal attachment and growth, including hydrocortisone (B1673445). nih.govbioscientifica.com For instance, a typical growth medium might consist of DMEM/Ham's F12, fetal bovine serum, insulin (B600854), and hydrocortisone. bioscientifica.com In one study, the medium for PECCs included 0.007% hydrocortisone. nih.govcore.ac.uk These primary cell cultures have been utilized to study host-pathogen interactions. For example, researchers have investigated the invasion of Salmonella enteritidis into PECCs after pretreating the bacteria with acetic acid. nih.gov The study found that pretreatment with acetic acid significantly increased the invasiveness of the bacteria into the chicken cecal epithelial cells. nih.govcore.ac.uk
Immortalized Cell Line Systems (e.g., hCMEC/D3 for Blood-Brain Barrier Studies)
Immortalized cell lines offer the advantage of indefinite proliferation, providing a consistent and readily available tool for research. The human cerebral microvascular endothelial cell line, hCMEC/D3, is a widely used model for studying the blood-brain barrier (BBB). nih.govnih.govnih.gov Hydrocortisone is a key component in the culture of these cells, where it has been shown to significantly enhance the barrier properties of the cell monolayer. nih.govresearchgate.net
Treatment with hydrocortisone induces a tighter barrier, which can be quantified by measuring the transendothelial electrical resistance (TER). Studies have shown that glucocorticoid treatment can nearly triple TER values across hCMEC/D3 monolayers. nih.gov This enhancement of barrier function is linked to the increased expression of crucial tight junction proteins. Hydrocortisone administration has been found to induce the expression of occludin and claudin-5. nih.govnih.govnih.gov This stabilization of the BBB by hydrocortisone is crucial for maintaining the homeostasis of the central nervous system. nih.govnih.gov Furthermore, research indicates that hydrocortisone can help prevent the breakdown of the endothelial barrier when exposed to pro-inflammatory stimuli. nih.govnih.gov
| Parameter | Effect of Hydrocortisone | Fold Change/Increase | Reference |
|---|---|---|---|
| Transendothelial Electrical Resistance (TER) | Enhancement of barrier tightness | >3-fold enhancement | nih.govnih.gov |
| Occludin Expression | Induced expression | 2.75 ± 0.04-fold | nih.govnih.gov |
| Claudin-5 Expression | Induced expression | Up to 2.32 ± 0.11-fold | nih.govnih.gov |
Organ Bath Studies (e.g., Isolated Guinea Pig Ileum, Rat Uterus Assays)
Organ bath studies allow for the examination of compound effects on intact, isolated tissues, providing insights into physiological responses like muscle contraction and relaxation. researchgate.net In studies using isolated guinea pig ileum, hydrocortisone (also known as cortisol) has been shown to be a potent modulator of GABAA-receptor complexes. nih.gov It exhibits a biphasic action, enhancing GABAA-receptor-mediated contractile responses at very low (picomolar) concentrations and inhibiting them at higher (nanomolar) concentrations. nih.gov This effect is specific, as hydrocortisone did not affect GABAB-receptor-mediated relaxations or contractions induced by acetylcholine (B1216132) at the tested concentrations. nih.gov
While direct studies of hydrocortisone on isolated rat uterus in organ baths are not prevalent in the reviewed literature, research on other smooth muscle tissues provides relevant context. Acetic acid, in the form of acetate (B1210297), has been studied in arginine vasopressin-contracted rat tail artery strips, another smooth muscle organ bath model. nih.gov In this system, acetate induced dose-dependent relaxation of the vascular smooth muscle. nih.gov In a different context, acetic acid has been used to induce an inflammatory response in the rat uterus to create a model of endometritis. researchgate.net
Co-culture Systems for Complex Biological Interactions
Co-culture systems, which involve growing two or more different cell types together, are instrumental in modeling the complex interactions that occur between cells within a tissue. science.govukessays.com These systems better replicate the in vivo environment compared to monocultures. Hydrocortisone has been evaluated as a critical factor in the co-culture of adipogenic differentiated adipose-derived stem cells (ASCs) and microvascular endothelial cells (mvECs). The study found that adipogenic differentiated ASCs could be successfully co-cultured with mvECs in a medium containing low or no amounts of hydrocortisone and epidermal growth factor, as higher levels appeared to promote lipolysis.
In another model, hydrocortisone was used as a known immunosuppressant for quality control in a Caco-2/THP-1 co-culture system designed to mimic a "leaky gut." This model is used to study the effects of different substances on intestinal barrier function and inflammation. Acetic acid is also relevant in the context of co-cultures, particularly in microbiology. For instance, co-cultures of Clostridium species can lead to the production of acetic acid as a fermentation product.
Preclinical In Vivo Animal Models
In vivo animal models are indispensable for studying the systemic effects of compounds, including their impact on complex physiological processes like inflammation, which involve multiple cell types and signaling pathways.
Inflammatory Response Models (e.g., Carrageenan-Induced Paw Edema, Cotton Pellet Granuloma)
The carrageenan-induced paw edema model in rats is a standard and highly reproducible method for evaluating acute inflammation. Injection of carrageenan, a sulfated polysaccharide, into the paw induces a classic inflammatory response characterized by edema, which can be quantified over time. This model is widely used to screen for the anti-inflammatory activity of new compounds. Systemic administration of anti-inflammatory agents like hydrocortisone can significantly reduce the paw edema in a dose-dependent manner.
The cotton pellet granuloma model is used to assess the transudative and proliferative components of chronic inflammation. In this model, sterilized cotton pellets are implanted subcutaneously in rats, provoking the formation of granulomatous tissue around the foreign body over several days. The anti-inflammatory effect of a compound is determined by the reduction in the dry weight of the granuloma. Hydrocortisone treatment has been shown to significantly decrease both the dry weight and the collagen content of the granuloma tissue. For example, a clear dose-response curve for granuloma inhibition has been demonstrated with subcutaneous injections of hydrocortisone acetate. Acetic acid is also used in inflammatory and pain models; the acetic acid-induced writhing model is a common method to evaluate the peripheral analgesic effects of test compounds.
| Model | Animal | Parameter Measured | Effect of Hydrocortisone | Reference |
|---|---|---|---|---|
| Carrageenan-Induced Paw Edema | Rat | Paw Volume (Edema) | Dose-dependent reduction in edema | |
| Cotton Pellet Granuloma | Rat | Dry Weight of Granuloma | Significant decrease in granuloma weight | |
| Cotton Pellet Granuloma | Rat | Collagen Content of Granuloma | Significant decrease in collagen content | |
| Granuloma Pouch | Rat | Volume of Exudate | Dose-dependent reduction in exudate |
Pain and Nociception Models (e.g., Acetic Acid-Induced Writhing Test)
The acetic acid-induced writhing test is a well-established chemical method for inducing pain of peripheral origin in animal models, typically mice, to evaluate the efficacy of analgesic compounds. nih.govrjptsimlab.com The intraperitoneal injection of acetic acid acts as a chemical irritant, leading to a characteristic writhing response. This response includes abdominal constrictions, extension of the hind limbs, and arching of the back, which are quantifiable indicators of visceral pain. nih.govrjptsimlab.com
The underlying mechanism of this pain response involves the release of endogenous inflammatory mediators, such as prostaglandins (B1171923) and bradykinin, within the peritoneal cavity. rjptsimlab.com These substances sensitize peripheral nociceptors, which then transmit pain signals to the central nervous system. nih.gov The frequency of writhing is recorded to assess the level of pain, and a reduction in the number of writhes following the administration of a test compound indicates its analgesic potential. nih.gov This model is particularly useful for screening peripherally acting analgesics. rjptsimlab.comyoutube.com
While this test has been a staple in pharmacological research for its simplicity and reliability, ethical considerations regarding the induction of severe and prolonged pain have been raised. nih.gov
Hypersensitivity and Allergic Reaction Models (e.g., DNCB-Induced Delayed Hypersensitivity)
The DNCB (2,4-dinitrochlorobenzene) model is a classic animal model used to induce and study delayed-type hypersensitivity. It involves a sensitization phase where DNCB is applied to the skin, followed by a challenge phase where a subsequent application of DNCB to a different site elicits a localized inflammatory reaction. This reaction is characterized by erythema, edema, and cellular infiltration, peaking at 24-72 hours after the challenge.
Hydrocortisone, as a potent anti-inflammatory and immunosuppressive agent, is known to suppress DTH reactions. Its mechanisms of action include inhibiting the production of pro-inflammatory cytokines, reducing the expression of adhesion molecules, and suppressing the activation and proliferation of T-cells.
Models for Tissue Penetration and Absorption Enhancement (e.g., Phonophoresis in Porcine and Rat Models)
Phonophoresis, the use of ultrasound to enhance the transdermal delivery of drugs, has been investigated as a method to increase the absorption of hydrocortisone acetate into various tissues. nih.gov Studies utilizing porcine and rat models have demonstrated the potential of this technique to facilitate the penetration of hydrocortisone acetate into tendons, nerves, and muscles. nih.gov
In one notable study using swine, phonophoresis was shown to significantly increase the concentration of hydrocortisone acetate in both neural and muscle tissues. nih.gov Specifically, a 146% increase was observed in neural tissue and a 100% increase in muscle tissue. nih.gov Interestingly, the highest muscle concentration was achieved with a lower intensity (0.1 W/cm²) ultrasound application over a longer duration (51 minutes). nih.gov
Research on rat models has also supported the efficacy of phonophoresis in delivering hydrocortisone to tendons, suggesting that it can accelerate tissue repair processes. nih.gov These animal models have been instrumental in providing evidence for the enhanced tissue penetration of hydrocortisone with the aid of ultrasound, although the minimal concentration required for an anti-inflammatory effect in these models is substantially higher than what has been observed in some human studies. nih.gov
Table 1: Effects of Phonophoresis on Hydrocortisone Acetate Tissue Concentration in Animal Models
| Animal Model | Tissue | Increase in Hydrocortisone Acetate Concentration |
| Swine | Neural Tissue | 146% |
| Swine | Muscle Tissue | 100% |
Gastrointestinal Inflammation Models (e.g., Acetic Acid-Induced Colitis in Rats)
The acetic acid-induced colitis model in rats is a widely used and reproducible experimental method for studying acute ulcerative colitis. ekb.egnih.gov This model mimics several key features of human inflammatory bowel disease, including histological changes and the involvement of inflammatory mediators. ekb.eg The intra-rectal administration of acetic acid induces localized inflammation, ulceration, and neutrophil infiltration in the colon. researchgate.net
In this model, hydrocortisone has been used as a standard treatment to assess its anti-inflammatory effects. Studies have shown that hydrocortisone can suppress neutrophil infiltration. nih.gov However, its effect on other markers of oxidative stress, such as tissue hydrogen peroxide (H₂O₂) concentration, may be less direct. nih.gov One study found that while colitis increased tissue H₂O₂ levels, hydrocortisone did not significantly decrease these levels, suggesting that activated neutrophils may not be the primary source of the oxidation process in this specific model. nih.gov
The severity of colitis in this model can be assessed through various parameters, including macroscopic damage, colon weight-to-length ratio (edema marker), and biochemical markers of inflammation and oxidative stress like myeloperoxidase, malondialdehyde, and various interleukins. ekb.eg
Developmental Biology Models (e.g., Mouse Embryotoxicity Studies)
Studies on mouse embryos have investigated the embryotoxic effects of hydrocortisone acetate. biologists.comnih.gov When administered subcutaneously to pregnant mice during specific gestational days (10th, 11th, and 12th), hydrocortisone acetate has been shown to induce a range of abnormalities in the developing embryos. biologists.com
The primary observed effect was the dilatation of the venous marginal sinuses in the limb buds of 14-day-old embryos. biologists.com This was often followed by secondary effects such as extensive distal mesoblast necrosis, distal hemorrhages, and necrotic centers in the limb skeleton blastemas. biologists.com In some cases, these injuries led to tertiary effects like foot plate deformations, potentially due to missing digits. biologists.com
A significant finding in these studies is the relatively high specificity of hydrocortisone acetate in causing cleft palate, an effect also observed with cortisone (B1669442). biologists.com The "embryonic LD50" for hydrocortisone acetate, the dose that is lethal to about 50% of the implanted embryos, was determined to be 84 mg/kg (administered over three days). biologists.com Interestingly, despite these teratogenic effects, hydrocortisone acetate did not cause a noticeable retardation of growth in the surviving 14-day-old embryos as judged by their average weights. biologists.com
Further research has also explored the influence of genetic factors, specifically the H-2 complex, on the susceptibility to hydrocortisone-induced embryotoxicity. nih.govosti.gov These studies compared different mouse strains and found variations in the dose required to induce cleft palate, suggesting a genetic component to the teratogenic effects of hydrocortisone. nih.govosti.gov
Table 2: Embryotoxic Effects of Hydrocortisone Acetate in 14-Day-Old Mouse Embryos
| Effect | Incidence |
| Dilatation of venous marginal sinuses (primary effect) | 14.4% |
| Extensive distal mesoblast necrosis (secondary effect) | 7.9% |
| Distal hemorrhages (secondary effect) | 10.7% |
Cardiovascular System Effects in Animal Models (e.g., Cardiac Output and Heart Rate Changes in Dogs)
While specific studies on the cardiovascular effects of a combined "Hydrocortisone/Acetic acid" formulation in dogs were not found in the search results, the effects of various anesthetic and therapeutic agents on cardiovascular parameters like cardiac output and heart rate are extensively studied in canine models. nih.govnih.gov These studies provide a framework for understanding how different substances can influence cardiovascular function.
For instance, research has shown that volatile anesthetics can decrease myocardial contractility and cardiac output in dogs, leading to dose-dependent hypotension. nih.gov The administration of intravenous fluids may not always counteract this effect. nih.gov Conversely, changes in anesthetic depth can lead to alterations in heart rate, cardiac index, and stroke volume index. nih.gov
Heart rate variability (HRV) is another important parameter measured in canine cardiovascular studies. nih.gov HRV analysis, which includes time-domain and frequency-domain measurements, can provide insights into the autonomic nervous system's control over the heart. nih.gov A decrease in HRV can be associated with an increased risk of morbidity and mortality in cardiac patients. nih.gov
In Vitro Release and Dissolution Testing Methodologies
In vitro release testing (IVRT) and dissolution testing are critical performance tests used to assess the quality of pharmaceutical products and ensure batch-to-batch consistency. These tests measure the rate and extent at which the drug substance is released from the dosage form.
For topical formulations of hydrocortisone acetate, such as creams, IVRT is performed using vertical diffusion cells (VDCs), also known as Franz cells. This method involves placing the cream on a synthetic membrane that separates the donor chamber from the receptor chamber, which contains a receptor fluid (e.g., an ethanol (B145695)/water mixture). Current time information in Ottawa County, US. The system is maintained at a constant temperature (typically 32°C) to simulate skin surface temperature. Current time information in Ottawa County, US. Samples are collected from the receptor fluid at predetermined time points and analyzed by HPLC to quantify the amount of hydrocortisone acetate released. Current time information in Ottawa County, US. The release rate is then calculated from the slope of the cumulative amount of drug released per unit area versus the square root of time. Current time information in Ottawa County, US. A validated IVRT method must be sensitive, reproducible, and robust, and capable of discriminating between different formulation strengths. Current time information in Ottawa County, US.
For solid oral dosage forms like tablets, dissolution testing is employed. acs.org Standardized apparatus, such as the rotating basket or paddle apparatus described in pharmacopeias, are used. oup.com The tablets are placed in a dissolution medium under specified conditions of temperature and agitation, and samples are withdrawn over time to determine the percentage of drug dissolved. acs.org Studies on hydrocortisone liquisolid tablets have shown that such formulations can significantly enhance drug release rates compared to conventional tablets due to increased wetting properties and a larger surface area of the drug available for dissolution. acs.org
Franz Diffusion Cell Applications for Topical Formulations
The Franz diffusion cell, also known as a vertical or static diffusion cell, is a pivotal tool for the in vitro evaluation of drug release and permeation from semi-solid topical formulations such as creams, gels, and ointments containing hydrocortisone. nih.govresearchgate.netdissolutiontech.cominformahealthcare.com This apparatus consists of two main compartments: a donor chamber, where the topical formulation is applied, and a receptor chamber filled with a receptor medium. informahealthcare.com The two chambers are separated by a membrane, which can be either synthetic or biological. informahealthcare.com
The system is designed to mimic the physiological conditions of the skin. The receptor chamber is typically maintained at a constant temperature of 32°C to simulate skin surface temperature and is continuously stirred to ensure the drug concentration remains uniform. dissolutiontech.commdpi.com Researchers apply a precise amount of the hydrocortisone formulation to the membrane in the donor chamber. nih.gov At predetermined time intervals, samples are withdrawn from the receptor chamber to quantify the amount of hydrocortisone that has permeated through the membrane. nih.govnih.gov This data allows for the calculation of key parameters such as the drug release rate and the steady-state flux, providing critical insights into how the formulation's composition affects drug delivery. nih.gov Studies have utilized this methodology to compare the release profiles of hydrocortisone from various commercial and experimental formulations, demonstrating, for example, that a gel formulation can lead to a significantly higher diffusion rate compared to creams and ointments. nih.gov
Receptor Medium Development and Validation
The selection and validation of an appropriate receptor medium (or fluid) is arguably the most critical parameter in developing a reliable in vitro release test (IVRT) using a Franz diffusion cell. dissolutiontech.com The primary function of the receptor medium is to ensure "sink conditions," where the concentration of the drug in the medium does not exceed 10% of its saturation solubility. scispace.com This condition ensures that the rate of permeation is governed by the formulation and the membrane, not by the solubility of the drug in the receiving fluid. dissolutiontech.com
For hydrocortisone, which is poorly water-soluble, aqueous buffers like phosphate-buffered saline (PBS) are often modified. nih.govnih.gov Hydroalcoholic solutions, typically mixtures of ethanol and water (e.g., 30:70 or 55:45 v/v), are commonly employed to increase the solubility of hydrocortisone and maintain sink conditions. researchgate.netdissolutiontech.com The percentage of ethanol is a crucial variable; studies have shown that increasing the ethanol content can increase the measured release rate of corticosteroids, potentially reducing the method's ability to discriminate between different formulations. scispace.com
Validation of the receptor medium is essential. This process involves confirming that the chosen medium is compatible with the drug and membrane, meaning it does not cause degradation of the drug or damage the integrity of the membrane barrier. dissolutiontech.commonash.edu Furthermore, the analytical method used to quantify the drug in the sampled medium, typically high-performance liquid chromatography (HPLC), must be validated for specificity, linearity, and precision in the presence of the receptor medium components. dissolutiontech.com
Permeation Studies Across Artificial and Biological Membranes
To understand the transdermal potential of hydrocortisone formulations, permeation studies are conducted using a variety of membranes that model the skin barrier. These are broadly categorized as artificial (synthetic) and biological membranes.
Artificial Membranes: Synthetic membranes offer the advantages of being readily available, cost-effective, and providing high reproducibility, which minimizes the variability often seen with biological skin samples. dissolutiontech.comscirp.org Commonly used synthetic membranes for hydrocortisone studies include cellulose (B213188) acetate, nylon (Nylaflo), and polysulfone. nih.govnih.gov These membranes act as a physical support and a rate-limiting barrier, allowing researchers to focus on the release characteristics of the formulation itself. Studies have shown that hydrocortisone permeation through a synthetic membrane can be significantly higher than through biological skin, highlighting their role primarily in quality control and formulation screening rather than predicting in vivo absorption. nih.gov
Biological Membranes: To obtain more physiologically relevant data, permeation studies utilize excised biological tissues. These ex vivo models bridge the gap between simple in vitro tests and in vivo studies. nih.gov Porcine (pig) ear skin is frequently used as it is structurally and functionally similar to human skin. nih.govresearchgate.net Other models include rodent skin (e.g., mouse skin) and cultured human skin equivalents, such as EpiDerm™, which consist of normal human-derived epidermal keratinocytes. nih.gov
Comparative studies reveal significant differences in hydrocortisone permeation across these barriers. For instance, one study found that the 24-hour cumulative release of hydrocortisone from a gel formulation was approximately 1882 µg/cm² through a synthetic membrane, 746 µg/cm² through mouse skin, and 198 µg/cm² through a cultured human skin model. nih.gov These findings underscore the greater barrier function of biological membranes and the importance of selecting an appropriate model based on the research question.
| Membrane Type | Cumulative Amount Permeated (µg/cm²) | Reference |
|---|---|---|
| Synthetic (Nylon) | 1882 ± 395.18 | nih.gov |
| Mouse Skin | 746.32 ± 12.43 | nih.gov |
| Cultured Human Skin (EpiDerm™) | 198 ± 32 | nih.gov |
Formulation Science and Stability Research
Degradation Pathway Identification and Characterization (e.g., Oxidative Degradation, Keto-Impurity, Formoxyl Acid Impurity)
The chemical stability of hydrocortisone is a critical quality attribute, and its degradation can lead to loss of potency and the formation of undesired impurities. Research has identified several key degradation pathways, particularly in solution and semi-solid formulations.
Oxidative Degradation: A primary degradation pathway for hydrocortisone is oxidation. researchgate.netnih.gov This process often leads to the formation of 21-dehydrohydrocortisone, also known as the 21-aldehyde derivative. researchgate.netresearchgate.net This principal degradation product can subsequently degrade further into acidic derivatives, such as a 17-carboxylic acid. researchgate.net The Baeyer-Villiger oxidation mechanism has been proposed as a pathway for the oxidation of the side chain, which can transform a hydroxyl group into an aldehyde. scirp.orgscirp.org
Keto-Impurity: Another significant impurity is the 17-ketosteroid. scirp.orgscirp.org This impurity arises from the cleavage of the C17-C20 bond of the dihydroxyacetone side chain. Forced degradation studies of hydrocortisone otic solutions have confirmed the formation of the cortisone 17-keto steroid impurity under accelerated stability conditions. scirp.orgscirp.org
Formoxyl Acid Impurity: A less common but identified degradant is the 17-formoxyl impurity. scirp.orgdaicelpharmastandards.com This compound, with a molecular weight of 376.45 g/mol , can be formed through the Baeyer-Villiger oxidation of the aldehyde group of an intermediate degradant. scirp.orgscirp.orgdaicelpharmastandards.com The structural elucidation of these and other impurities is typically performed using advanced analytical techniques like high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. scirp.orgscirp.orgnih.gov
Influence of Excipients and pH on Degradation and Stability
The stability of hydrocortisone in a final formulation is profoundly influenced by its chemical environment, particularly the pH and the nature of the excipients used.
Influence of pH: The pH of a formulation is a critical factor. Studies have consistently shown that hydrocortisone is highly unstable in basic (alkaline) conditions, whereas it exhibits greater stability in weakly acidic media. nih.gov The degradation process in highly basic solutions appears to follow a different mechanistic pathway compared to that in neutral or acidic conditions. nih.gov The hydrolysis of hydrocortisone phosphate, for example, is linearly dependent on the hydrogen ion concentration in neutral solutions. researchgate.net
Influence of Excipients: The vehicle or base of a topical formulation plays a significant role. Hydrocortisone has been shown to be very unstable in both plain aqueous solutions and in water-washable bases like polyethylene (B3416737) glycol ointment. nih.gov Conversely, the addition of certain excipients can have a stabilizing effect. For instance, the inclusion of alcohol and glycerin in aqueous preparations has been demonstrated to improve the stability of hydrocortisone. nih.gov Other excipients, such as the clay mineral attapulgite, have been found to accelerate oxidative degradation, likely catalyzed by iron impurities on the clay surface. nih.gov This highlights the importance of careful excipient compatibility screening during formulation development.
Solubility Studies in Advanced Solvent Systems (e.g., Supercritical CO₂, Ethanol/Water Mixtures)
Enhancing the solubility of poorly water-soluble drugs like hydrocortisone is crucial for various pharmaceutical processes, including formulation and micronization. Advanced solvent systems, such as supercritical fluids, are being explored for this purpose.
Supercritical carbon dioxide (scCO₂) is a promising green solvent, but the solubility of hydrocortisone in pure scCO₂ is very low. acs.org However, its solvent power can be dramatically increased by adding a small amount of an organic co-solvent, such as ethanol. acs.orgbohrium.com The solubility of hydrocortisone has been systematically measured in mixtures of scCO₂ and ethanol at various temperatures, pressures, and co-solvent concentrations. acs.org
Research shows that the solubility of hydrocortisone increases with increasing pressure and with a higher concentration of ethanol in the supercritical mixture. acs.orgbohrium.com For example, at a constant temperature of 318.15 K and a pressure of 27 MPa, the mole fraction solubility of hydrocortisone is significantly higher with 4 mol% ethanol compared to 2 mol% ethanol. acs.org This data is vital for designing pharmaceutical processes like particle size reduction (micronization) or impregnation techniques that utilize supercritical fluid technology. bohrium.com
| Temperature (K) | Pressure (MPa) | Ethanol (mol %) | Solubility (y₂ × 10⁵) | Reference |
|---|---|---|---|---|
| 318.15 | 13 | 2 | 0.67 | acs.org |
| 318.15 | 27 | 2 | 2.11 | acs.org |
| 318.15 | 13 | 4 | 2.13 | acs.org |
| 318.15 | 27 | 4 | 8.23 | acs.org |
| 348.15 | 13 | 2 | 0.54 | acs.org |
| 348.15 | 27 | 2 | 2.84 | acs.org |
| 348.15 | 13 | 4 | 1.61 | acs.org |
| 348.15 | 27 | 4 | 10.30 | acs.org |
Computational and Theoretical Approaches in Hydrocortisone/acetic Acid Research
Molecular Docking and Dynamics Simulations of Glucocorticoid Receptor Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to investigate the interaction between a ligand, such as hydrocortisone (B1673445), and its protein target, the glucocorticoid receptor (GR). These methods provide a detailed view of the binding process at an atomic level.
Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For hydrocortisone, docking studies help identify the key amino acid residues within the GR's ligand-binding domain (LBD) that are crucial for interaction. nih.gov These studies have elucidated the binding affinities of various corticosteroids, including hydrocortisone, with the GR. tandfonline.com Homology modeling has also been used to construct three-dimensional models of the GR LBD to which ligands like cortisol can be docked to study these interactions. oup.com
Molecular Dynamics (MD) Simulations build upon docking results by simulating the movement of every atom in the protein-ligand complex over time. This provides insights into the stability of the complex and the conformational changes that occur upon ligand binding. nih.govresearchgate.net MD simulations have been used to study the structural and dynamical aspects of the GR, revealing how ligand binding can induce conformational changes that are critical for the receptor's function. uu.nl For instance, simulations have shown that the flexibility or rigidity of different parts of the steroid molecule correlates with its biological specificity; specific glucocorticoids tend to have a rigid steroid ring A. nih.gov These simulations can elucidate the stability of the drug-protein complex and provide a deeper understanding of the binding affinity. tandfonline.comrsc.org
Research findings from these simulations have provided valuable information on the structure-function relationships between glucocorticoids and the GR. researchgate.net They help explain how different ligands can modulate GR activity through distinct structural mechanisms. nih.govnih.gov
| Computational Method | Key Research Finding | Significance | Reference |
|---|---|---|---|
| Molecular Docking | Identification of preferred binding sites and affinities of hydrocortisone within the glucocorticoid receptor. | Elucidates the structural basis of ligand recognition and binding energy. | tandfonline.com |
| Molecular Dynamics (MD) | Demonstration of the stability of the hydrocortisone-receptor complex over time. | Confirms the stability of the predicted binding mode. | nih.gov |
| MD Simulations | Analysis of conformational changes in the GR upon hydrocortisone binding. | Reveals how ligand binding activates the receptor to regulate gene transcription. | uu.nl |
| MD Simulations | Correlation found between the conformational mobility of steroid rings and biological specificity. | Provides insights into designing more specific and potent glucocorticoids. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Optimized Compound Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For glucocorticoids like hydrocortisone, QSAR models are instrumental in designing new compounds with optimized properties, such as enhanced binding affinity for the GR or improved pharmacokinetic profiles.
The process involves transforming the molecular structure into numerical descriptors and then using statistical methods to build a predictive model. nih.gov These models can predict the binding affinity of novel compounds to the GR, which is beneficial for identifying potential glucocorticoid-mediated effects. nih.gov For example, a QSAR analysis on a series of steroids identified that the charges of specific atoms within the steroid nucleus significantly contribute to the binding affinity for corticosteroid-binding globulin. nih.gov
By validating these models with experimental data, researchers can create tools that are suited for predicting the binding affinity of related compounds. nih.gov This approach allows for the virtual screening of large libraries of molecules to identify promising candidates for further development, accelerating the drug design process.
| QSAR Model Type | Predicted Property | Key Descriptors Used | Outcome/Application | Reference |
|---|---|---|---|---|
| Multidimensional QSAR | Binding affinity to Glucocorticoid Receptor (GR) | Structural and physicochemical properties | Validated model for predicting binding affinity of related compounds. | nih.gov |
| Wang-Ford Charges Analysis | Binding affinity to Corticosteroid-Binding Globulin | Charges of specific atoms in the steroid nucleus, lipophilicity (logP), molar refractivity (MR) | Identified key atomic sites for globulin binding affinity. | nih.gov |
| Membrane-Interaction QSAR (MI-QSAR) | Skin permeability enhancement | Molecular descriptors related to membrane interaction | Developed to predict skin enhancement for hydrocortisone and its acetate (B1210297) form. | acs.org |
Pharmacokinetic Modeling in Preclinical Settings
Pharmacokinetic (PK) modeling uses mathematical models to describe and predict the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. For hydrocortisone, preclinical PK modeling is crucial for understanding how the drug behaves over time and for designing effective therapeutic strategies.
Various models have been developed to simulate hydrocortisone's pharmacokinetics. Single-compartment population PK analysis has been used, sometimes extended to include protein binding to albumin and corticosteroid-binding globulin (CBG), which significantly impacts the drug's distribution and clearance. nih.govrug.nl Physiologically-based pharmacokinetic (PBPK) models have also been constructed, which incorporate physiological and anatomical data to simulate drug disposition in different tissues. frontiersin.org
These models can predict key PK parameters such as half-life, clearance, and the area under the curve (AUC). nih.gov For instance, in one study using a three-dimensional human liver bioreactor, the half-life of hydrocortisone was estimated to be approximately 23 hours. nih.gov Such models are invaluable for simulating different administration routes and predicting plasma concentration-time profiles, helping to optimize delivery strategies in clinical trials. mdpi.com
| PK Model Type | Study Setting | Parameter | Estimated Value | Reference |
|---|---|---|---|---|
| Standard Pharmacokinetic Equations | 3D Human Liver Bioreactor | Half-life (t1/2) | 23.03 hours | nih.gov |
| Standard Pharmacokinetic Equations | 3D Human Liver Bioreactor | Clearance (CL) | 6.6 × 10-5 L/hour | nih.gov |
| Standard Pharmacokinetic Equations | 3D Human Liver Bioreactor | Area Under the Curve (AUC) | 1.03 (mg/L)*h | nih.gov |
| Population PK Model | In-silico (based on clinical data) | Clearance (CL) | 236 L/h (initial estimate) | nih.gov |
| Population PK Model | In-silico (based on clinical data) | Volume of Distribution (Vd) | 474 L (initial estimate) | nih.gov |
Systems Biology Approaches to Map Interconnected Signaling Pathways
Systems biology integrates computational and experimental approaches to understand the complex interactions within biological systems. In the context of hydrocortisone, systems biology helps to map the intricate signaling pathways regulated by the glucocorticoid receptor. The binding of hydrocortisone to GR triggers a cascade of events that affect the expression of numerous genes, influencing processes like metabolism, immune response, and stress. studysmarter.co.uknih.gov
A chemical systems biology approach, known as Ligand Class Analysis (LCA), has been used to study how different GR ligands drive diverse physiological outcomes. nih.gov This method helps to identify target genes and coregulator interactions that are predictive of the ligand's effects. nih.gov By examining the global changes in gene expression and protein interactions following GR activation, researchers can build comprehensive maps of the interconnected signaling pathways. nih.govoup.com These pathways include the classical genomic pathway, where the GR-ligand complex binds directly to DNA, as well as non-genomic pathways involving interactions with other proteins. nih.govmdpi.com Understanding these complex networks is essential for predicting the full spectrum of hydrocortisone's effects, both therapeutic and adverse. nih.gov
Predictive Models for Antimicrobial Efficacy and Resistance Development
The acetic acid component of the combination therapy has well-known antimicrobial properties. Predictive modeling is employed to evaluate its efficacy against various pathogens and to forecast the potential for antimicrobial resistance (AMR) development.
Models can be developed to predict the reduction of bacterial populations under different conditions. For example, response surface methodology has been used to create a predictive model for the reduction of Escherichia coli based on acetic acid concentration and spraying time. oup.com Such models are valuable for optimizing the conditions for antimicrobial activity. Studies have shown that acetic acid is effective against a range of common wound-infecting pathogens, both in their free-floating (planktonic) state and as biofilms. researchgate.net It demonstrates significant antibacterial activity against both gram-positive and gram-negative bacteria. nih.gov
Furthermore, computational models, including machine learning and artificial intelligence, are increasingly used to predict the emergence and spread of AMR. researchgate.netejaeai.org These models can analyze genomic, clinical, and epidemiological data to identify patterns associated with resistance. researchgate.netsurrey.ac.uk For acetic acid, while it is a traditional antiseptic, predictive models can help assess the likelihood of resistance developing in target pathogens over time, informing stewardship strategies and ensuring its continued efficacy. researchgate.net
| Model Type | Target Organism(s) | Key Variables | Predicted Outcome | Reference |
|---|---|---|---|---|
| Response Surface Methodology | Escherichia coli | Acetic acid concentration, spraying time, temperature | Bacterial reduction on a surface | oup.com |
| In vitro Efficacy Study | Common wound pathogens (e.g., Pseudomonas aeruginosa) | Acetic acid concentration (0.16-0.31%) | Inhibition of planktonic growth and biofilm formation | researchgate.net |
| Broth Microdilution | Hospital-isolated bacteria (Gram-positive and Gram-negative) | Minimum Inhibitory Concentration (MIC) | Antibacterial efficacy (MICs from 0.05 to 0.25 µL/mL) | nih.gov |
| Randomized Controlled Trial | Pseudomonas aeruginosa in chronic wounds | 1% acetic acid dressing | Time to bacterial elimination from wounds | researchgate.net |
Future Directions and Emerging Research Areas
The combination of hydrocortisone (B1673445) and acetic acid has long been a therapeutic staple for superficial infections of the external auditory canal. fda.govnih.gov Its efficacy is rooted in the anti-inflammatory and antipruritic actions of hydrocortisone and the antibacterial and antifungal properties of acetic acid. nih.govgoodrx.comglobalrx.comnih.govfda.gov However, ongoing research seeks to enhance its therapeutic profile through innovative approaches in drug delivery, combination therapies, and deeper mechanistic understanding.
Q & A
Q. What validated analytical methods are available for quantifying hydrocortisone and acetic acid in combination formulations?
- Methodological Answer : A stability-indicating HPTLC method has been validated for simultaneous estimation, using silica gel 60 F254 plates and a mobile phase of toluene:methanol:glacial acetic acid (6:4:0.05 v/v/v). Detection is at 250 nm, with linear ranges of 20–1200 ng/spot (hydrocortisone) and 1000–6000 ng/spot (acetic acid derivatives) and recovery rates >98% . For impurity profiling, USP-recommended chromatographic methods employ butyl chloride, tetrahydrofuran, methanol, and glacial acetic acid (81.5:10:8:0.5) to separate degradation products under stress conditions (acid/base/oxidative) .
Q. How does the formulation’s acidic pH (pH 3) affect the stability and efficacy of hydrocortisone/acetic acid?
- Methodological Answer : The pH 3 environment (buffered with citric acid and sodium acetate) enhances acetic acid’s antimicrobial activity by maintaining its non-ionized form, which penetrates microbial cell membranes. Hydrocortisone’s stability at this pH is contingent on propylene glycol diacetate (3%), which reduces hydrolysis. Accelerated stability studies under USP guidelines (25°C/60% RH) confirm <5% degradation over 24 months .
Q. What are the pharmacodynamic interactions between hydrocortisone and acetic acid in treating otitis externa?
- Methodological Answer : Acetic acid (2%) disrupts bacterial/fungal biofilms via pH modulation and direct membrane damage, while hydrocortisone (1%) suppresses prostaglandin synthesis (COX-2 inhibition) and leukocyte migration. Synergy is observed in in vitro models where acetic acid enhances hydrocortisone’s penetration by disrupting cerumen barriers .
Advanced Research Questions
Q. How can experimental designs control for confounding variables when assessing the anti-inflammatory vs. antimicrobial contributions of this combination?
- Methodological Answer : Use a factorial design with four arms: (1) acetic acid alone, (2) hydrocortisone alone, (3) combination, and (4) placebo. Primary endpoints should include cytokine levels (IL-6, TNF-α) for inflammation and microbial load (CFU counts) for antimicrobial activity. Double-blinding and stratification by baseline inflammation severity (e.g., erythema scale) are critical to isolate effects .
Q. What methodologies resolve contradictions in efficacy data across clinical studies?
- Methodological Answer : Meta-regression analysis can identify heterogeneity sources, such as application frequency (e.g., 3–5 drops every 4–6 hours vs. 3 times daily) or cotton wick retention time (<24 hours vs. extended use). Subgroup analyses should account for pathogen resistance patterns (e.g., P. aeruginosa prevalence) and patient compliance metrics .
Q. How can formulation optimization improve hydrocortisone’s solubility in non-aqueous otic vehicles?
- Methodological Answer : Propylene glycol (vehicle) increases hydrocortisone’s solubility via hydrogen bonding, but co-solvents like benzethonium chloride (0.02%) further reduce surface tension. DOE (Design of Experiments) approaches testing solvent ratios (e.g., propylene glycol diacetate 3% vs. 5%) and surfactants can optimize dissolution kinetics without precipitating acetic acid .
Q. What in vitro models best replicate the cerumen-rich environment of the external auditory canal for preclinical testing?
- Methodological Answer : 3D-printed ear canal models coated with synthetic cerumen (cholesterol, squalene, fatty acids) can simulate drug penetration barriers. Real-time microdialysis or Franz diffusion cells quantify hydrocortisone flux under physiological flow rates (0.5–2 µL/min), while biofilm assays (e.g., Calgary Biofilm Device) assess acetic acid’s eradication efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
